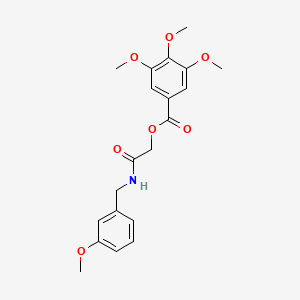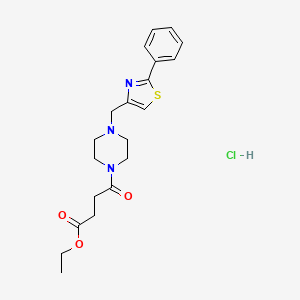
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” is a type of coumarin derivative. Coumarins are a type of organic compound that are often used in the manufacture of certain types of perfumes and fabric conditioners due to their sweet scent . They are also found naturally in many plants .
Molecular Structure Analysis
The molecular structure of “4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” would likely include a chromen-7-yl group (a type of coumarin), a phenyl group, and a furan-2-carboxylate group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
Coumarin derivatives can undergo a variety of chemical reactions, including pericyclic reactions, electrophilic aromatic substitution, and nucleophilic aromatic substitution . Again, the specific reactions would depend on the exact structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would depend on the exact structure of the compound .Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- A study by Zhao and Zhou (2009) on a related molecule, N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide, highlights the structural properties of these compounds. They found significant intermolecular hydrogen-bonding interactions, which are crucial for understanding the compound's chemical behavior and potential applications (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).
Synthesis Methods
- Zhu et al. (2014) described a rapid synthetic method for 4-Oxo-4H-chromene-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Their method optimizes the synthesis process, which is crucial for the practical application and production of these compounds (Wufu Zhu et al., 2014).
Biological Applications
- Research by Behrami and Dobroshi (2019) demonstrates the antibacterial properties of derivatives of 4-hydroxy-chromen-2-one. Their work highlights the potential use of these compounds as antimicrobial agents, which could be pivotal in the development of new drugs (A. Behrami & Florent Dobroshi, 2019).
- Another study by Gašparová et al. (2010) on 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives shows their antineoplastic (anti-cancer) activities. This research suggests the potential of these compounds in cancer treatment, making them a subject of interest for pharmacological studies (R. Gašparová et al., 2010).
Advanced Applications
- A study by Arif et al. (2022) on chromene derivatives revealed their non-linear optical (NLO) properties. This suggests applications in the field of optoelectronics and photonics, expanding the scope of these compounds beyond biomedical applications (Nadia Arif et al., 2022).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Some coumarin derivatives can be toxic, while others are used in medicines . Without specific information on “4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate”, it’s difficult to provide detailed safety information.
Zukünftige Richtungen
Future research on “4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate” could involve studying its synthesis, properties, and potential biological activity. It could also involve comparing it to other coumarin derivatives to better understand the effects of different functional groups on the properties of these compounds .
Wirkmechanismus
Target of Action
The primary targets of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate are currently unknown . The compound is part of a collection of rare and unique chemicals used by early discovery researchers
Result of Action
The molecular and cellular effects of 4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate’s action are currently unknown . As research progresses, these effects will be elucidated, providing valuable insights into the compound’s potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-19-15-9-8-14(25-20(22)17-7-4-10-23-17)11-18(15)24-12-16(19)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKCZLJVTLXZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-3-phenyl-4H-chromen-7-yl furan-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-bromo-5-methoxybenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779891.png)
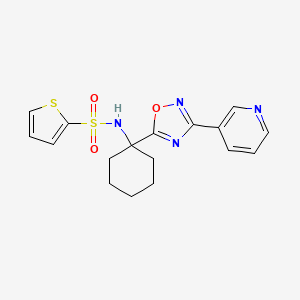
![1-[1-(3-Fluorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole](/img/structure/B2779893.png)
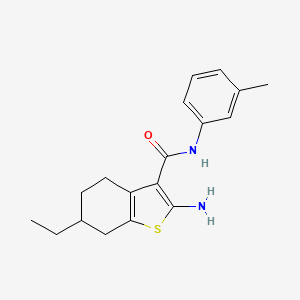
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2779895.png)
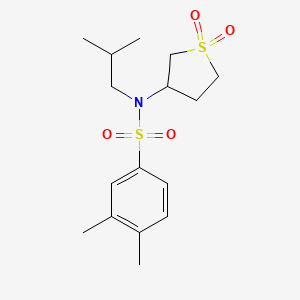
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)
![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-OL](/img/structure/B2779901.png)
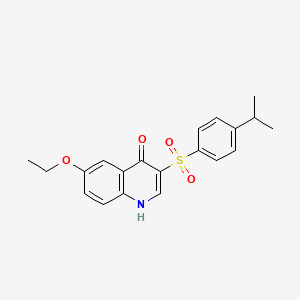
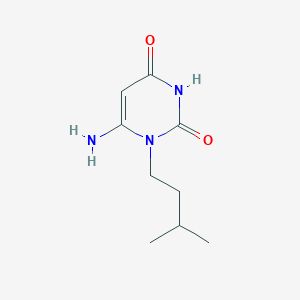
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
